2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRBYVYAHIEBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxide ion, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmacological Applications
Selective PPARδ Modulator:
2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid has been identified as a partial agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in fatty acid metabolism and glucose homeostasis. Research indicates that compounds acting on PPARδ can enhance fatty acid oxidation and improve lipid profiles, making them potential candidates for treating metabolic disorders such as hyperlipidemia and type 2 diabetes .
Antimicrobial Activity:
Recent studies have demonstrated that derivatives of brominated phenoxyacetic acids exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess similar antimicrobial efficacy, warranting further investigation .
Herbicidal Applications
Herbicide Development:
The compound has been explored for its herbicidal properties. Phenoxyacetic acids are known to mimic natural plant hormones (auxins), leading to uncontrolled growth in target weeds. Research has shown that derivatives of this compound can effectively control various weed species, making it a candidate for developing new herbicides .
Organic Synthesis
Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for further modifications, facilitating the production of novel compounds with potential biological activities. For example, it can be used to synthesize other phenoxyacetic acid derivatives or as a precursor in the development of pharmaceuticals .
Table 1: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmacology | Partial PPARδ agonist for metabolic disorders | 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid |
| Antimicrobial Activity | Exhibits significant antimicrobial properties | Brominated phenoxy derivatives |
| Herbicide Development | Mimics plant hormones; effective against weeds | Various phenoxyacetic acid derivatives |
| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules | Phenoxyacetic acid derivatives |
Case Study 1: PPARδ Activation and Metabolic Disorders
A study investigated the effects of a PPARδ modulator derived from phenoxyacetic acids on lipid metabolism in diabetic mice. The results showed improved lipid profiles and enhanced fatty acid oxidation, highlighting the therapeutic potential of compounds like this compound in managing metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various brominated compounds, researchers found that specific derivatives exhibited potent antibacterial activity against MRSA strains. The study emphasized the need for further exploration of the structure-activity relationship to optimize these compounds for clinical use .
Case Study 3: Herbicidal Efficacy
Field trials conducted with phenoxyacetic acid derivatives demonstrated effective control over several weed species without adversely affecting crop yield. This research supports the viability of developing new herbicides based on the structural characteristics of compounds like this compound .
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, which underlies its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a) 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid
- Properties: Higher lipophilicity due to direct phenyl-acetic acid linkage. Lower solubility in polar solvents compared to phenoxyacetic analogs .
b) (3-Bromo-2-Fluoro-Phenyl)-Acetic Acid
Phenoxyacetic Acid Derivatives
a) Flufenpyr ([2-Chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]acetic acid)
- Structure : Complex pyridazinyl substituent with -Cl, -F, and -CF₃ groups.
- Bioactivity : Potent herbicide targeting broadleaf weeds. Higher steric bulk reduces membrane permeability compared to simpler analogs .
b) Triclopyr ([(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid)
Metabolites and Agrochemical Derivatives
a) CL 152,835 ({[2-(p-Chlorophenyl)-3-cyano-5-(trifluoromethyl)pyrrol-1-yl]methoxy}-acetic acid)
- Structure : Pyrrole core with -CN and -CF₃ groups.
- Role: Metabolite of chlorfenapyr, a pro-insecticide. The cyano group enhances binding to mitochondrial proteins, disrupting cellular respiration .
b) CL 325,157 ({[3-Bromo-5-(p-chlorophenyl)-4-cyano-2-(trifluoromethyl)pyrrol-1-yl]methoxy}-acetic acid)
Key Research Findings
- Electronic Effects: The -CF₃ group in 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid increases acidity (pKa ~3.5) compared to non-fluorinated analogs (pKa ~4.5–5.0) .
- Synthetic Routes: Wittig reactions (as in ) are common for phenoxyacetic acids, but yields vary with substituents. S6 synthesis achieved 64% yield in THF, while S5 (non-fluorinated) gave 77% in CHCl₃ .
- Biological Activity: Phenoxyacetic acids with halogen and -CF₃ groups (e.g., flufenpyr, triclopyr) exhibit herbicidal action via auxin disruption or mitochondrial inhibition. The absence of heterocycles in this compound may limit its potency compared to pyridine/pyrrole-containing analogs .
Biological Activity
2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo substituent and a trifluoromethyl group attached to a phenoxyacetic acid backbone. The presence of these functional groups is known to influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups often possess enhanced antimicrobial properties. For instance, similar compounds were tested against various bacterial strains, demonstrating effective inhibition at low concentrations .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. In comparative studies, related compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness superior to standard chemotherapeutics like Doxorubicin .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties. For example, the inhibition of pro-inflammatory cytokines was observed in studies involving structurally related phenoxyacetic acids .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways and cancer progression .
- Gene Expression Modulation : Research indicates that certain derivatives can modulate the expression of genes associated with cancer proliferation and resistance. For instance, down-regulation of critical oncogenes has been observed in treated cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorinated compounds, including derivatives of phenoxyacetic acids. The results showed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4.88 | E. coli |
| Doxorubicin | 52.1 | Various cancer cell lines |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) revealed that this compound significantly reduced cell viability with IC50 values lower than those for traditional chemotherapeutics. The down-regulation of tumor suppressor genes in treated cells suggests a targeted action mechanism .
| Cell Line | IC50 (µM) | Treatment |
|---|---|---|
| A549 | 22.4 | This compound |
| HCT116 | 17.8 | Doxorubicin |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example:
- Step 1 : Bromination of 5-(trifluoromethyl)phenol using N-bromosuccinimide (NBS) under acidic conditions to introduce the bromo group at the 3-position .
- Step 2 : Etherification with chloroacetic acid or its derivatives using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C .
- Key reagents : Potassium tert-butoxide (KOtBu) for deprotonation and lithium aluminum hydride (LiAlH₄) for reducing intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : The trifluoromethyl (-CF₃) group causes splitting in aromatic proton signals (δ 7.2–7.8 ppm). The acetic acid moiety shows a singlet near δ 4.6 ppm (CH₂) and a carboxylic proton (broad, δ 12–13 ppm if free) .
- FT-IR : Confirm the ester/acid C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Look for molecular ion clusters reflecting bromine’s isotopic pattern (m/z ~325 for [M+H]⁺) .
Q. How do the bromo and trifluoromethyl substituents influence the compound’s electronic properties and reactivity?
- Methodology :
- Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Bromine further enhances this effect, making the compound resistant to electrophilic substitution but reactive in nucleophilic displacements .
- Hammett constants : Use σₚ values (-CF₃: σₚ = 0.54; -Br: σₚ = 0.23) to predict substituent impacts on reaction rates .
Advanced Research Questions
Q. What strategies mitigate stability issues (e.g., hydrolysis) during storage or reactions?
- Methodology :
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent degradation. Avoid aqueous solvents unless stabilized at pH 4–6 .
- Derivatization : Convert to methyl esters for transient stability during synthesis, followed by acid hydrolysis .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors. For example, if conflicting data arise in enzyme inhibition studies, verify purity via HPLC and rule out trace metal contaminants .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Model binding to enzymes like cytochrome P450 or kinases, leveraging the -CF₃ group’s hydrophobicity for active-site interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential surfaces and nucleophilic attack sites .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., CuI for Ullmann coupling) to identify optimal parameters .
- Byproduct analysis : Use LC-MS to detect halogen exchange products (e.g., fluorine displacement) and adjust stoichiometry of brominating agents .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
